

Spectroscopic Blueprint of (2-Nitrophenyl)-phosphoric triamide: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Nitrophenyl)-phosphoric triamide

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This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of **(2-Nitrophenyl)-phosphoric triamide** (2-NPT), a molecule of significant interest in agricultural science as a potent urease inhibitor. While a complete experimental dataset for this compound is not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to empower researchers, scientists, and drug development professionals in the synthesis, identification, and purification of 2-NPT and related compounds.

Molecular Structure and Its Spectroscopic Implications

(2-Nitrophenyl)-phosphoric triamide (MW: 216.13 g/mol, Formula: $C_6H_9N_4O_3P$) possesses a unique combination of a nitro-substituted aromatic ring and a phosphoric triamide moiety. This distinct architecture governs its spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the phenyl ring, while the phosphoric triamide group introduces a key phosphorus atom and multiple nitrogen-hydrogen bonds, all of which give rise to characteristic spectroscopic signatures. Understanding these structural features is paramount to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **(2-Nitrophenyl)-phosphoric triamide**, a combination of ^1H , ^{13}C , and ^{31}P NMR spectroscopy provides a complete picture of its molecular framework.

Experimental ^1H NMR Spectrum

Fortunately, experimental ^1H NMR data for **(2-Nitrophenyl)-phosphoric triamide** in DMSO-d_6 is available from patent literature, providing a solid foundation for our analysis.[\[1\]](#)

Table 1: Experimental ^1H NMR Chemical Shifts of **(2-Nitrophenyl)-phosphoric triamide** in DMSO-d_6 [\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.34	d	1H	NH-Ar
8.11	d	1H	Ar-H
7.93	d	1H	Ar-H
7.60	t	1H	Ar-H
6.96	t	1H	Ar-H
4.54	s	4H	$-\text{P}(\text{O})(\text{NH}_2)(\text{NH}_2)$

Causality Behind Assignments: The aromatic protons are found in the downfield region (6.5-8.5 ppm), a characteristic of benzene ring protons. The electron-withdrawing nitro group deshields the ortho and para protons, shifting them further downfield. The proton attached to the nitrogen directly bonded to the phenyl ring (NH-Ar) is expected to be a doublet due to coupling with the phosphorus atom and is significantly deshielded. The four protons of the two terminal amide groups ($-\text{P}(\text{O})(\text{NH}_2)(\text{NH}_2)$) appear as a broad singlet due to rapid proton exchange and their attachment to nitrogen.

Predicted ^{13}C NMR Spectrum

Based on the structure and known substituent effects, the following ^{13}C NMR chemical shifts are predicted for **(2-Nitrophenyl)-phosphoric triamide**.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(2-Nitrophenyl)-phosphoric triamide**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-NO ₂	145-150	Attached to the strongly electron-withdrawing nitro group.
C-NH	135-140	Attached to the nitrogen of the phosphoric triamide.
Aromatic CH	115-130	Standard range for aromatic carbons, with variations due to substituent effects.

Experimental Justification: The chemical shifts are predicted based on the known effects of nitro and amino-like substituents on a benzene ring. The carbon attached to the nitro group will be the most deshielded, followed by the carbon attached to the phosphoric triamide group.

Predicted ^{31}P NMR Spectrum

^{31}P NMR is a crucial technique for characterizing organophosphorus compounds. For **(2-Nitrophenyl)-phosphoric triamide**, a single peak is expected in the proton-decoupled ^{31}P NMR spectrum.

Predicted Chemical Shift: The ^{31}P chemical shift is anticipated to be in the range of +5 to +15 ppm.

Causality of Prediction: The chemical shift of phosphorus in phosphoric triamides is sensitive to the nature of the substituents on the nitrogen atoms. The presence of an electron-withdrawing nitrophenyl group will cause a downfield shift compared to unsubstituted phosphoric triamide. This prediction is based on the general trends observed for N-aryl phosphoric triamides.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Protocol 1: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Nitrophenyl)-phosphoric triamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- ³¹P NMR Acquisition:
 - Tune and match the probe for the ³¹P frequency.
 - Acquire a proton-decoupled ³¹P spectrum. Use an external reference standard, such as 85% H₃PO₄.

- Data Processing: Process the acquired data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands for **(2-Nitrophenyl)-phosphoric triamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amide)
1520-1560	Strong	Asymmetric NO ₂ stretching
1340-1370	Strong	Symmetric NO ₂ stretching
1200-1250	Strong	P=O stretching
900-1000	Medium	P-N stretching
1600-1450	Medium-Weak	C=C stretching (aromatic)

Causality of Assignments: The presence of multiple N-H bonds in the amide groups will result in strong, broad absorption in the high-frequency region. The nitro group exhibits two very characteristic and strong stretching vibrations. The P=O bond of the phosphoric triamide will also give a strong absorption band. The P-N and aromatic C=C stretching vibrations will appear in the fingerprint region.

Protocol 2: IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: The molecular ion $[\text{M}]^+$ peak is expected at $\text{m/z} = 216$.

Predicted Fragmentation Pattern:

The fragmentation of **(2-Nitrophenyl)-phosphoric triamide** under electron ionization (EI) is expected to proceed through several characteristic pathways:

- Loss of NO_2 : A prominent fragment ion at $\text{m/z} = 170$ $[\text{M} - \text{NO}_2]^+$ is anticipated due to the facile cleavage of the C-N bond of the nitro group.
- Loss of NO : A fragment ion at $\text{m/z} = 186$ $[\text{M} - \text{NO}]^+$ may also be observed.
- Cleavage of the P-N bond: Fragmentation of the phosphoric triamide moiety can lead to ions corresponding to the nitrophenylamino part and the phosphoric triamide fragment.
- Loss of NH_2 : Sequential losses of amide groups from the phosphoric triamide fragment are also likely.

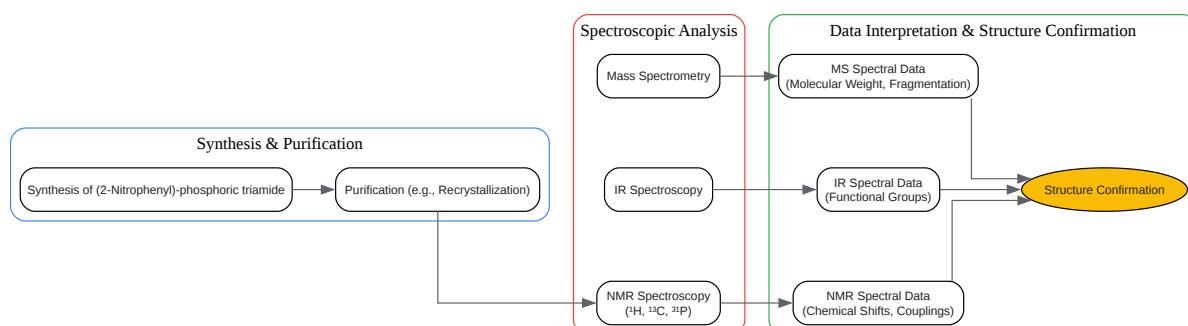
Protocol 3: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **(2-Nitrophenyl)-phosphoric triamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(2-Nitrophenyl)-phosphoric triamide**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **(2-Nitrophenyl)-phosphoric triamide**. By integrating experimental ¹H NMR data with well-established principles of NMR, IR, and Mass Spectrometry, we have constructed a detailed spectral blueprint of this important molecule. The provided protocols and predicted data will serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of **(2-Nitrophenyl)-phosphoric triamide** and guiding the synthesis of novel derivatives with enhanced efficacy. The self-validating nature of combining these orthogonal spectroscopic techniques ensures a high degree of confidence in the structural assignment.

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References

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